molecular formula C20H23ClN4O4S B2565775 Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate CAS No. 1049354-97-3

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2565775
CAS No.: 1049354-97-3
M. Wt: 450.94
InChI Key: YZYLOZUQIXBIML-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a piperazine ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorobenzamide Group: The chlorobenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group.

    Formation of the Piperazine Derivative: The piperazine ring is then coupled with the thiazole derivative using standard peptide coupling techniques.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Catalysts and reagents are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactive thiazole and piperazine rings.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate can be compared with other thiazole and piperazine derivatives:

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring but differ in their biological activities and applications.

    Piperazine Derivatives: Drugs like piperazine citrate and fluphenazine contain the piperazine ring and are used as anthelmintics and antipsychotics, respectively.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-2-29-20(28)25-11-9-24(10-12-25)17(26)8-7-16-13-30-19(22-16)23-18(27)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLOZUQIXBIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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